molecular formula C21H15FN4O3S B2993133 3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-71-6

3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No.: B2993133
CAS No.: 1251681-71-6
M. Wt: 422.43
InChI Key: SNJPIHLNEAIYQP-UHFFFAOYSA-N
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Description

3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a high-purity chemical compound offered for research purposes. This synthetic molecule features a complex structure based on a 1,2,4-thiadiazine 1,1-dioxide heterocyclic core, a scaffold of significant interest in medicinal chemistry for its potential to interact with biological targets. Compounds with this core have been investigated for their activity as inhibitors of various enzymes and receptors . Its specific structural elements, including the fused pyrido-thiadiazine dioxide system and the benzonitrile substituent, make it a valuable intermediate or tool compound for researchers exploring new chemical entities in areas such as enzymology, receptor pharmacology, and drug discovery. This product is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S/c1-14-10-17(7-8-18(14)22)26-20-19(6-3-9-24-20)30(28,29)25(21(26)27)13-16-5-2-4-15(11-16)12-23/h2-11H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJPIHLNEAIYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties and interactions with various biological targets.

The molecular formula of the compound is C16H14FN3O5SC_{16}H_{14}FN_{3}O_{5}S, with a molecular weight of 379.4 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this structure. A significant focus has been on the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibition Potency Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

The above table summarizes the half-maximal inhibitory concentration (IC50) values for selected derivatives that exhibit significant inhibition of COX enzymes . The lower the IC50 value, the more potent the compound is as an inhibitor.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrido[2,3-e][1,2,4]thiadiazin moiety is particularly noteworthy as it has been linked to enhanced anti-inflammatory effects due to its ability to interact with COX enzymes effectively .

Study on In Vivo Effects

In vivo studies have demonstrated that compounds similar to This compound can significantly reduce edema in animal models when administered prior to inflammatory stimuli .

Mechanistic Insights

Mechanistic studies reveal that these compounds may modulate inflammatory pathways by downregulating pro-inflammatory cytokines and inhibiting nitric oxide synthase (iNOS) expression in macrophages . This dual action not only alleviates inflammation but also presents a potential therapeutic strategy for chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
  • Core : Pyrido[2,3-e][1,2,4]thiadiazin-3-one.
  • Substituents : 4-Fluoro-3-methylphenyl at position 3.
  • Key Differences : Lacks the benzonitrile-methyl group.
Compound B : 4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
  • Core : Benzo[e][1,2,4]thiadiazin-3-one.
  • Substituents : 3-Methoxyphenyl at position 2; benzonitrile-methyl at position 4.
  • Key Differences : Benzene-fused thiadiazin core (vs. pyridine-fused in the target) and methoxy vs. fluoro-methyl groups.
  • Implications : The benzo core may increase lipophilicity, while methoxy groups alter metabolic stability .
Compound C : 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
  • Core : Pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Substituents: Varied groups (e.g., pyrazole, methyl-cyano).
  • Key Differences: Pyrimidinone core (vs. thiadiazin) and absence of sulfone groups.

Physicochemical and Bioactivity Comparisons

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrido-thiadiazin Pyrido-thiadiazin Benzo-thiadiazin Pyrido-pyrimidinone
Molecular Weight (g/mol) ~434.43 ~349.34 419.5 ~380–420
Key Substituents 4-Fluoro-3-methylphenyl; benzonitrile-methyl 4-Fluoro-3-methylphenyl 3-Methoxyphenyl; benzonitrile-methyl Pyrazole; methyl-cyano
Polar Groups Nitrile, sulfone Sulfone Nitrile, sulfone, methoxy Nitrile, pyrimidinone
Predicted Bioactivity Kinase inhibition (hypothesized) Unknown HDAC inhibition (analogous to SAHA ~70% similarity) Kinase/GPCR modulation
Key Observations:

Bioactivity: The target compound’s benzonitrile group may enhance kinase binding (similar to ZINC00027361, a GSK3 inhibitor with nitrile motifs) .

Solubility : The target compound’s nitrile and sulfone groups improve aqueous solubility compared to Compound A but may reduce cell permeability.

Metabolic Stability : Compound B’s methoxy group is susceptible to demethylation, whereas the target’s fluoro-methyl group offers metabolic resistance .

Computational Similarity Analysis

  • Tanimoto Coefficient: The target compound shares >60% similarity with Compound B (common nitrile and thiadiazin motifs) but <40% with pyrido-pyrimidinones (Compound C) due to core differences .
  • Docking Studies: Molecular dynamics simulations suggest the target’s benzonitrile group forms stable hydrogen bonds with kinase ATP-binding pockets, analogous to known inhibitors .

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